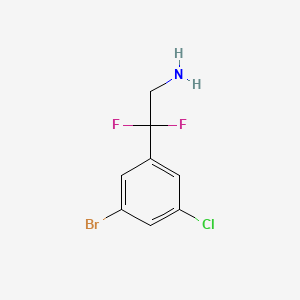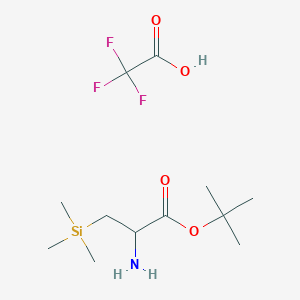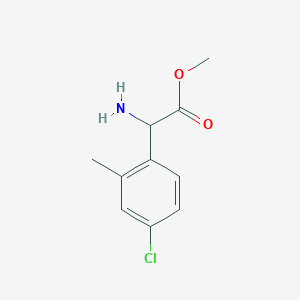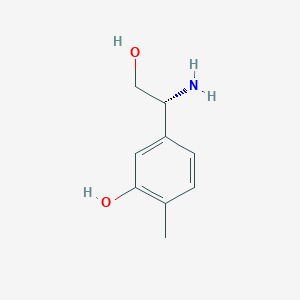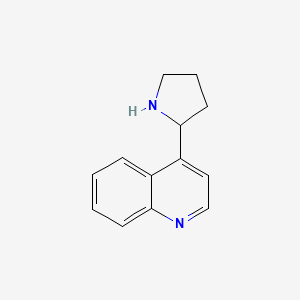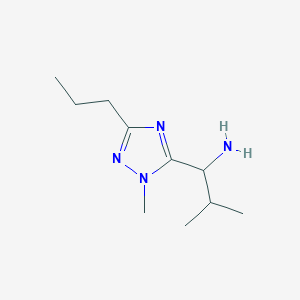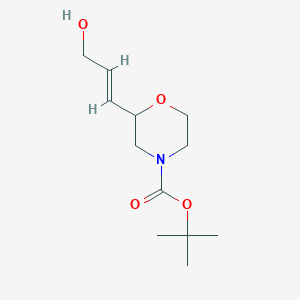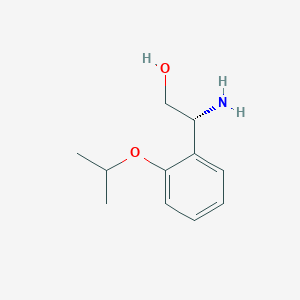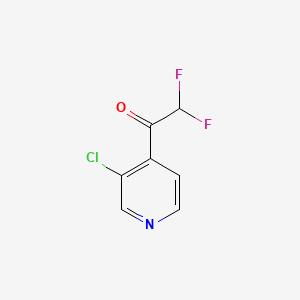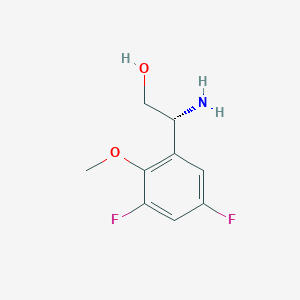
2-Methoxybutanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxybutanimidamide is an organic compound with the molecular formula C5H12N2O It is a derivative of butanimidamide, where a methoxy group is attached to the second carbon of the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybutanimidamide can be achieved through several methods. One common approach involves the reaction of butanamide with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the methanol acting as both a solvent and a reactant. The process can be summarized as follows:
Addition Reaction: Anhydrous methanol is added to butanamide in a reaction vessel.
Catalysis: A suitable catalyst, such as sulfuric acid, is introduced to facilitate the reaction.
Condensation: The mixture is heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxybutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of the methoxy group with other functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
2-Methoxybutanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxybutanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
2-Methoxybutanimidamide can be compared with other similar compounds, such as:
Butanimidamide: The parent compound, which lacks the methoxy group. It has different reactivity and properties compared to this compound.
2-Methoxybutanamide: A related compound where the imidamide group is replaced with an amide group. This compound has different chemical and biological properties.
Methoxybutane: A simpler compound with only a methoxy group attached to the butane chain. It serves as a useful comparison to understand the impact of the imidamide group on the overall properties of the molecule.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy and imidamide groups make it a versatile compound for various scientific and industrial uses.
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-methoxybutanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H3,6,7) |
Clave InChI |
LVMHSAZLLJAONB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


